![molecular formula C18H18Cl2N2O3 B5974822 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities.
作用机制
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is known to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide binds to the TRPV1 receptor and prevents its activation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. In animal models, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have analgesic effects, reducing pain sensitivity in response to various stimuli. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
实验室实验的优点和局限性
One advantage of using 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been extensively studied in various fields of research, providing a wealth of information on its properties and potential applications. However, one limitation of using 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
未来方向
There are several potential future directions for research on 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One area of interest is the development of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide's potential therapeutic applications in other fields, such as neurodegenerative diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide and its potential interactions with other molecules and pathways in the body.
合成方法
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through the reaction of 4-morpholinylphenylamine with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
科学研究应用
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Inflammation is a common factor in many diseases, and 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects.
属性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-17-15(19)10-12(11-16(17)20)18(23)21-13-2-4-14(5-3-13)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIUGLTMOVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
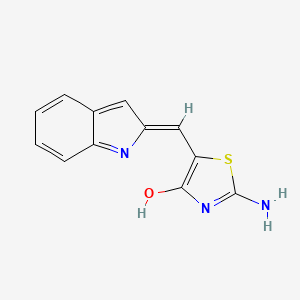
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)
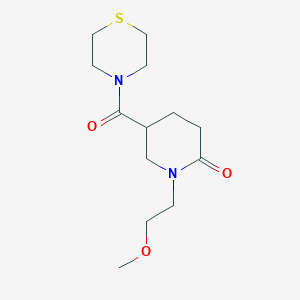
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
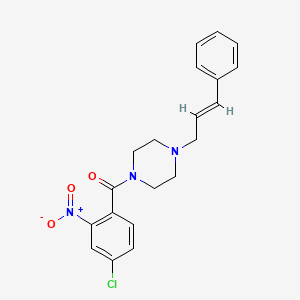
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
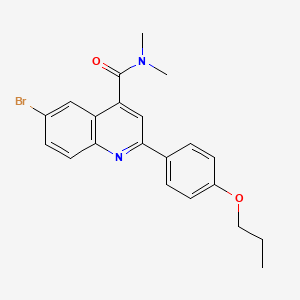

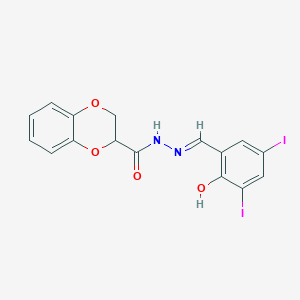
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)